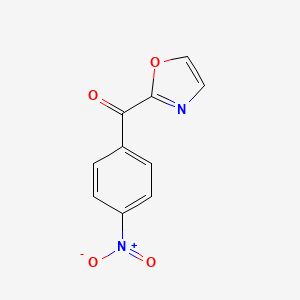

2-(4-Nitrobenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Nitrobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-nitrobenzoyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrobenzoyl)oxazole typically involves the condensation of 4-nitrobenzoyl chloride with oxazole. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Nitrobenzoyl)oxazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Cycloaddition: The compound can undergo cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.

Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.

Major Products Formed:

Reduction: 2-(4-Aminobenzoyl)oxazole.

Substitution: Various substituted oxazole derivatives.

Cycloaddition: Polycyclic compounds with enhanced stability and unique properties.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the notable applications of 2-(4-Nitrobenzoyl)oxazole is its potential antiviral properties. Research indicates that derivatives of oxazole compounds can exhibit significant activity against viruses, including hepatitis B virus (HBV). In a study where various oxazole derivatives were synthesized, it was found that certain compounds demonstrated moderate to strong inhibitory effects on HBV DNA proliferation with low cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications to the oxazole ring could enhance antiviral efficacy.

Antimicrobial Properties

Oxazole derivatives, including this compound, have been studied for their antimicrobial activities. A series of oxazolone derivatives were synthesized and evaluated for antibacterial and antifungal properties. These compounds showed varying degrees of effectiveness against different microbial strains, indicating their potential use in developing new antimicrobial agents . The presence of the nitro group in this compound could contribute to its enhanced biological activity.

Synthesis Techniques

The compound has been utilized in photochemical synthesis processes. Recent advancements in the photochemical synthesis of oxazoles highlight the role of this compound as a precursor or intermediate in creating more complex molecular structures through photochemical reactions . This application is particularly relevant for developing novel materials with specific optical properties.

Electrochemical Synthesis

In addition to photochemical methods, this compound can be involved in electrochemical synthesis pathways, which are gaining traction due to their efficiency and environmental benefits. The electrochemical transformation of oxazoles allows for the generation of various derivatives that may possess unique electronic and chemical properties suitable for applications in organic electronics and sensors .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its applications in medicinal chemistry. Studies have shown that modifying substituents on the oxazole ring can significantly affect biological activity, leading to the design of more potent compounds . This knowledge is vital for drug development processes aimed at targeting specific diseases.

Case Study: Antiviral Efficacy

A recent study investigated the antiviral efficacy of a series of oxazole derivatives, including this compound. The results indicated that some derivatives exhibited strong anti-HBV activity with selectivity indices suggesting lower toxicity compared to existing treatments. The findings support further exploration into this compound as a potential therapeutic agent against viral infections .

Case Study: Antimicrobial Activity

Another research effort focused on synthesizing various oxazolone derivatives and evaluating their antimicrobial properties against common pathogens. The study concluded that certain modifications to the oxazole framework led to enhanced antimicrobial activity, positioning these compounds as candidates for further development as antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrobenzoyl)oxazole largely depends on its application. In medicinal chemistry, the compound may interact with various biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The oxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparación Con Compuestos Similares

2-(4-Aminobenzoyl)oxazole: Formed by the reduction of 2-(4-Nitrobenzoyl)oxazole, it has similar structural features but different reactivity and applications.

Benzoxazole: A related compound with a benzene ring fused to an oxazole ring, known for its antimicrobial and anticancer properties.

2-Methoxybenzo[d]oxazole: Exhibits excellent antibacterial activity.

Uniqueness: this compound is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in organic synthesis highlight its importance in scientific research .

Actividad Biológica

Chemical Structure and Properties

2-(4-Nitrobenzoyl)oxazole, with the chemical formula C9H6N2O3, features a nitro group attached to a benzoyl moiety linked to an oxazole ring. This structural configuration suggests potential reactivity and interactions with biological molecules, which may underlie its pharmacological properties.

Current Understanding of Biological Activity

Despite its promising structure, there are no documented uses or specific biological activities reported for this compound in the literature. The absence of significant data limits the establishment of a clear mechanism of action or therapeutic applications. The following sections summarize findings from related compounds and general trends observed in similar oxazole derivatives.

Related Compounds and Their Activities

- Oxazole Derivatives : A comprehensive review on oxazole derivatives indicates that many compounds within this class exhibit various biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties . While this compound itself lacks direct studies, its structural relatives may provide insights into potential activities.

- Tyrosinase Inhibition : Some studies have explored compounds with structures related to oxazoles for their ability to inhibit tyrosinase, an enzyme involved in melanin production. For instance, 2-phenylbenzoxazole derivatives have shown significant inhibitory effects against tyrosinase . This suggests that modifications on the oxazole scaffold could yield similar or enhanced biological activities.

- Inhibition of Cholinesterases : Research on thiosemicarbazone derivatives treated with 4-nitrobenzoyl chloride revealed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating that nitro-substituted compounds may possess neuroprotective properties . This could imply that this compound might also exhibit similar enzyme inhibition capabilities.

Data Tables

The following table summarizes potential biological activities based on related compounds and their observed effects:

Case Studies and Research Findings

While direct case studies on this compound are lacking, ongoing research into related compounds highlights the importance of structural modifications in enhancing biological activity:

- Synthesis and Evaluation : In a study focusing on novel oxazole derivatives, compounds were synthesized and evaluated for their inhibitory effects on various enzymes and cellular pathways . This underscores the potential for this compound to be explored further in similar contexts.

- Structure-Activity Relationships (SAR) : The effectiveness of related compounds often hinges on specific substituents' positions and electronic properties. For instance, the introduction of hydroxyl groups has been shown to significantly enhance tyrosinase inhibition potency . Such insights could guide future modifications of this compound to optimize its biological activity.

Propiedades

IUPAC Name |

(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWEQBYCNXMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.